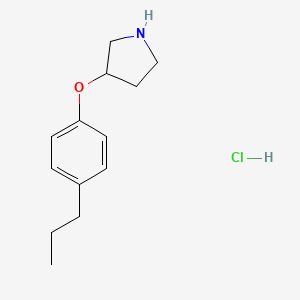

3-(4-Propylphenoxy)pyrrolidine hydrochloride

Description

Molecular Formula and CAS Registry Number

The molecular formula of 3-(4-Propylphenoxy)pyrrolidine hydrochloride can be determined through systematic analysis of its constituent atoms and structural components. Based on the structural framework derived from related pyrrolidine compounds documented in chemical databases, this molecule contains a five-membered pyrrolidine ring substituted with a phenoxy group bearing a propyl chain. The hydrochloride salt form indicates the presence of an additional hydrogen chloride molecule associated with the basic nitrogen atom of the pyrrolidine ring.

The core pyrrolidine structure contributes the molecular framework $$C4H8N$$, while the 4-propylphenoxy substituent adds $$C9H{11}O$$ to the molecular composition. When combined with the hydrochloride salt formation, the complete molecular formula becomes $$C{13}H{19}NO \cdot HCl$$, which can be written as $$C{13}H{20}ClNO$$ for the salt form. This molecular composition aligns with the general structural patterns observed in related phenoxy-pyrrolidine derivatives found in chemical literature.

The determination of the exact Chemical Abstracts Service registry number requires consultation of authoritative chemical databases, as this specific compound may be catalogued under various systematic naming conventions. Related compounds in the pyrrolidine phenoxy series have been assigned specific registry numbers, such as the closely related 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride which bears the registry number 1219982-43-0. The systematic assignment of registry numbers follows International Union of Pure and Applied Chemistry guidelines for unique chemical identification.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted heterocyclic compounds with phenoxy substituents. The base name derives from pyrrolidine, indicating the five-membered saturated nitrogen-containing ring that forms the core structure. The positional designation "3-" indicates the attachment point of the phenoxy substituent to the pyrrolidine ring, specifically at the carbon atom adjacent to one of the carbon atoms neighboring the nitrogen.

The phenoxy portion of the name reflects the phenyl ring connected through an oxygen atom, with "4-propyl" indicating a propyl group attached to the para position of the phenyl ring relative to the oxygen linkage. The complete systematic name becomes 3-(4-propylphenoxy)pyrrolidine, with the addition of "hydrochloride" to indicate the salt form. This naming convention follows the hierarchical system where the pyrrolidine ring serves as the parent structure, and substituents are named and numbered according to their positions and chemical nature.

Alternative nomenclature systems may refer to this compound using different systematic approaches. Some chemical databases employ positional numbering that prioritizes the nitrogen atom as position 1, which could lead to alternative positional descriptors. The compound may also be referenced in literature using trade names or abbreviated designations specific to particular research contexts or commercial applications.

Three-Dimensional Conformational Analysis

The conformational behavior of this compound involves complex three-dimensional arrangements arising from the inherent flexibility of the pyrrolidine ring system and the rotational freedom of the phenoxy substituent. Pyrrolidine rings are known to undergo rapid pseudorotation, a phenomenon where the five-membered ring adopts various envelope and twisted conformations through coordinated movement of ring atoms. Research using femtosecond degenerate four-wave mixing spectroscopy has demonstrated that pyrrolidine molecules exist in equilibrium between different conformational states, with energy barriers for pseudorotation typically around 220 ± 20 cm⁻¹.

The conformational preferences of substituted pyrrolidines depend significantly on the nature and position of substituents attached to the ring. In the case of this compound, the bulky phenoxy group at the 3-position creates steric constraints that influence the preferred conformational states. Nuclear magnetic resonance studies on similar pyrrolidine derivatives have shown that substituent effects can shift conformational equilibria, with bulky groups often favoring conformations that minimize steric interactions.

The phenoxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond connecting the pyrrolidine ring to the phenyl group. This rotation allows the phenyl ring to adopt various orientations relative to the pyrrolidine framework, creating multiple low-energy conformational families. Computational studies using density functional theory methods have demonstrated that such rotational preferences can significantly influence the overall molecular shape and potential interactions with biological targets.

The propyl chain attached to the phenyl ring provides further conformational flexibility through rotation around carbon-carbon bonds. Extended propyl chains can adopt various conformations ranging from fully extended to more compact folded arrangements. The combination of pyrrolidine pseudorotation, phenoxy rotation, and propyl chain flexibility creates a complex conformational landscape that must be considered when analyzing the three-dimensional properties of this compound.

Stereochemical Features and Chirality

The stereochemical analysis of this compound reveals important aspects of molecular chirality and spatial arrangement that significantly impact its chemical and potential biological properties. The pyrrolidine ring system contains multiple carbon atoms that can serve as stereogenic centers, depending on the specific substitution pattern and the presence of additional functional groups. In this particular compound, the carbon atom at position 3 bearing the phenoxy substituent represents a potential stereogenic center, capable of existing in either R or S configuration.

The significance of stereochemistry in pyrrolidine derivatives has been extensively documented in medicinal chemistry literature, where different stereoisomers often exhibit dramatically different biological activities. Research on related pyrrolidine compounds has demonstrated that the spatial orientation of substituents can determine selectivity for specific protein targets, with some stereoisomers showing high activity while their enantiomers remain inactive or exhibit different pharmacological profiles.

Conformational analysis studies have revealed that the stereochemical configuration at the 3-position influences the preferred conformations of the pyrrolidine ring through stereoelectronic effects. The electronegativity and steric bulk of the phenoxy substituent can favor specific envelope conformations of the pyrrolidine ring, with trans-substituted pyrrolidines typically showing different conformational preferences compared to cis-substituted analogs. These effects arise from the interplay between steric hindrance and electronic interactions that stabilize particular spatial arrangements.

The chiral nature of substituted pyrrolidines has important implications for synthesis and purification strategies. Asymmetric synthesis methods, including catalytic asymmetric 1,3-dipolar cycloaddition reactions, have been developed to access specific stereoisomers of pyrrolidine derivatives with high enantioselectivity. These synthetic approaches allow researchers to prepare individual stereoisomers for biological evaluation and structure-activity relationship studies.

Properties

IUPAC Name |

3-(4-propylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-3-11-4-6-12(7-5-11)15-13-8-9-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACONUQCPRMHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Nucleophilic Substitution Reaction

The primary method for preparing 3-(4-Propylphenoxy)pyrrolidine hydrochloride is through the nucleophilic substitution of 4-propylphenol with pyrrolidine. This reaction generally proceeds as follows:

- Starting Materials: 4-Propylphenol and pyrrolidine

- Catalysts/Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate the nucleophilic attack

- Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred to enhance reaction rates

- Reaction Conditions: Heating under reflux, typically between 80-120°C, for several hours to ensure completion

- Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification steps such as recrystallization or chromatography

- Conversion to Hydrochloride Salt: The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the hydrochloride salt form

This method is analogous to the synthesis of related compounds such as 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, where 3-ethylphenol is reacted with pyrrolidine under similar conditions.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phenol derivative | 4-Propylphenol | Purity >98% recommended |

| Nucleophile | Pyrrolidine | Anhydrous pyrrolidine preferred |

| Base/Catalyst | Potassium carbonate or sodium hydride | Used to deprotonate phenol and facilitate nucleophilic attack |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents increase reaction rate and yield |

| Temperature | 80-120°C | Reflux conditions to drive reaction to completion |

| Reaction Time | 6-24 hours | Monitored by TLC or HPLC for completion |

| Workup | Extraction, filtration, recrystallization | Removal of inorganic salts and impurities |

| Salt Formation | HCl in ethanol or ethyl acetate | Converts free base to hydrochloride salt for enhanced stability and solubility |

Purification and Characterization

After synthesis, the product is purified to remove unreacted starting materials and by-products. Common purification methods include:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain pure crystalline hydrochloride salt.

- Chromatography: Silica gel column chromatography can be used if impurities are structurally similar.

- Characterization: Confirmed by spectroscopic methods such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry. Melting point determination and elemental analysis further verify purity.

Research Findings and Industrial Considerations

- Yield Optimization: Reaction yields are influenced by the choice of base, solvent, and temperature. Potassium carbonate in DMF at 100°C for 12 hours typically provides yields above 80% for similar compounds.

- Scalability: Industrial synthesis requires optimization of reaction parameters to maximize throughput while maintaining product quality. Use of continuous flow reactors has been proposed for similar ether formation reactions to improve efficiency.

- Safety and Environmental Impact: Use of polar aprotic solvents and bases requires proper handling and waste treatment. Alternative greener solvents and bases are under investigation to reduce environmental footprint.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Propylphenol, Pyrrolidine, K2CO3 | DMF, 80-120°C, 6-24 h | High yield, straightforward | Requires aprotic solvents, heating |

| Mitsunobu Reaction | Phenol, Pyrrolidine, Triphenylphosphine, DEAD | Room temp to reflux, inert atmosphere | Stereoselective, mild conditions | More complex reagents, cost |

| Sugar-derived stereoselective synthesis | Sugar derivatives, organometallic reagents | Multiple steps, controlled temp | High stereoselectivity | Complex, not directly reported for this compound |

Chemical Reactions Analysis

3-(4-Propylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(4-Propylphenoxy)pyrrolidine hydrochloride serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it useful in creating derivatives with enhanced properties.

Biology

- Biological Activity Studies : Research indicates that this compound may interact with specific enzymes and receptors, leading to potential biological effects. For instance, studies have shown that pyrrolidine derivatives can exhibit anti-inflammatory and neuroprotective properties .

- Mechanism of Action : The interaction of this compound with biological targets can modulate enzyme activity or receptor binding, influencing various biochemical pathways. This modulation is critical for understanding its therapeutic potential.

Medicine

- Drug Development : The compound is investigated for its potential therapeutic applications, particularly in drug discovery processes. Its structural features lend themselves to modifications that can enhance efficacy against diseases .

- Case Study Example : A study involving pyrrolidine derivatives highlighted their role as agonists for specific receptors involved in metabolic processes, showcasing their potential in treating conditions like diabetes .

Industry

- Chemical Manufacturing : In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties facilitate the development of new materials with desired characteristics.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile in oxidation and substitution reactions |

| Biology | Studies on enzyme interactions | Potential anti-inflammatory effects |

| Medicine | Investigated for therapeutic use | Agonistic activity on metabolic receptors |

| Industry | Intermediate in chemical manufacturing | Development of specialty chemicals |

Mechanism of Action

The mechanism of action of 3-(4-Propylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Applications: The propyl group’s balance of lipophilicity and steric effects makes 3-(4-propylphenoxy)pyrrolidine HCl a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical. Comparatively, fluorinated or halogenated analogs may target peripheral receptors due to altered polarity .

- Chemical Synthesis : Electron-withdrawing groups (e.g., CF₃) stabilize intermediates in nucleophilic substitution reactions, while methoxy groups facilitate electrophilic aromatic substitution .

Biological Activity

3-(4-Propylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanism of action, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a propylphenoxy group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 250.74 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and oncology. The compound has been studied for its effects on neurotransmitter systems and its potential to inhibit cancer cell proliferation.

Key Biological Activities

- Antidepressant Effects : Influences serotonin and norepinephrine pathways, suggesting potential use in treating mood disorders.

- Cognitive Enhancements : Preliminary studies indicate possible implications for memory improvement.

- Anticancer Properties : Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

The mechanism of action of this compound involves interaction with various biological targets:

- Neurotransmitter Receptors : Modulates the activity of serotonin and norepinephrine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : Exhibits potential as a PARP (Poly ADP-ribose polymerase) inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms.

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- A study demonstrated that the compound significantly increased serotonin levels in animal models, correlating with improved mood and cognitive function.

-

Anticancer Activity :

- In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including MDA-MB-436 and CAPAN-1. The IC values were reported at approximately 17.4 µM and 11.4 µM respectively, indicating potent anticancer activity.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MDA-MB-436 | 17.4 | |

| CAPAN-1 | 11.4 |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction between 4-propylphenol and pyrrolidine under controlled conditions. The general steps include:

- Formation of Pyrrolidine Derivative : Reacting 4-propylphenol with pyrrolidine.

- Purification : Using crystallization or chromatography techniques to isolate the pure compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(4-Propylphenoxy)pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with silica-based absorbents, collect in sealed containers, and dispose as hazardous waste .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d to confirm structural integrity (e.g., pyrrolidine ring protons at δ 2.8–3.5 ppm, aromatic protons at δ 6.7–7.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%). Adjust mobile phase (acetonitrile:water, 70:30) for optimal resolution .

Q. How is this compound typically synthesized?

- Methodological Answer :

- Key Steps :

Coupling Reaction : React 4-propylphenol with pyrrolidine under Mitsunobu conditions (DIAD, PPh) in THF at 0–5°C .

Hydrochloride Salt Formation : Precipitate the free base using HCl gas in anhydrous diethyl ether .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodological Answer :

- Screening Phase : Use a Plackett-Burman design to identify critical variables (e.g., reaction time, temperature, catalyst loading). For example, a study on similar pyrrolidine derivatives found temperature (80–120°C) and solvent ratio (THF:HO) as key factors .

- Optimization Phase : Apply Central Composite Design (CCD) to model nonlinear relationships. A 3-factor CCD increased yield by 22% by optimizing temperature (110°C) and molar ratio (1:1.5) .

- Data Table :

| Variable | Range Tested | Optimal Value | Impact on Yield (p-value) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 110 | p < 0.05 |

| Catalyst (mol%) | 5–15 | 12 | p < 0.01 |

| Solvent Ratio | 1:1–1:2 | 1:1.5 | p < 0.05 |

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., nucleophilic substitution at the phenoxy group). Transition state analysis can identify energy barriers .

- Machine Learning : Train models on existing pyrrolidine reaction datasets to predict optimal conditions (solvent, catalyst) for functionalization .

Q. How can researchers resolve contradictory bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for kinase inhibition) and apply statistical weighting to address variability. For example, adjust for differences in assay protocols (cell lines, incubation times) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., propyl vs. methyl groups) to isolate steric/electronic contributions to activity .

Q. What strategies mitigate by-products during the synthesis of this compound?

- Methodological Answer :

- By-Product Identification : Use LC-MS to detect impurities (e.g., over-alkylated products at m/z 280.1). Adjust reaction stoichiometry (phenol:pyrrolidine = 1:1.2) to minimize side reactions .

- Chromatographic Purification : Employ flash chromatography (silica gel, hexane:EtOAc 3:1) to isolate the target compound from dimeric by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.